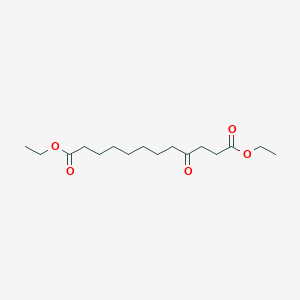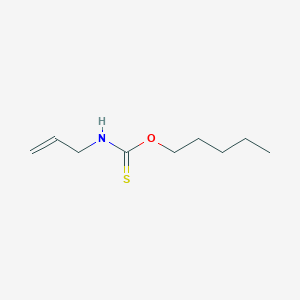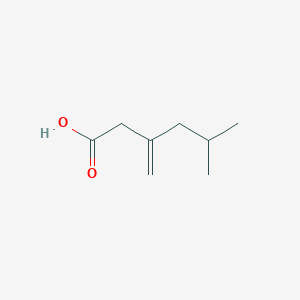
Diethyl 4-oxododecanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 4-oxododecanedioate is an organic compound with the molecular formula C₁₆H₂₈O₅. It is a diester derivative of 4-oxododecanedioic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diethyl 4-oxododecanedioate can be synthesized through several methods. One common method involves the esterification of 4-oxododecanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity product .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 4-oxododecanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-oxododecanedioic acid.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 4-hydroxydodecanedioate.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: 4-oxododecanedioic acid.
Reduction: Diethyl 4-hydroxydodecanedioate.
Substitution: Various esters or amides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 4-oxododecanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: This compound is used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of diethyl 4-oxododecanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acid, which can then participate in further biochemical reactions. The keto group can also interact with nucleophiles, leading to the formation of different products. These interactions are crucial in determining the compound’s reactivity and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxododecanedioic acid: The parent acid of diethyl 4-oxododecanedioate.
Diethyl 4-hydroxydodecanedioate: A reduced form of the compound.
Diethyl 4-oxooctanedioate: A shorter-chain analog.
Uniqueness
This compound is unique due to its specific chain length and functional groups, which confer distinct reactivity and properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis .
Eigenschaften
| 90510-99-9 | |
Molekularformel |
C16H28O5 |
Molekulargewicht |
300.39 g/mol |
IUPAC-Name |
diethyl 4-oxododecanedioate |
InChI |
InChI=1S/C16H28O5/c1-3-20-15(18)11-9-7-5-6-8-10-14(17)12-13-16(19)21-4-2/h3-13H2,1-2H3 |
InChI-Schlüssel |
OTTLTGDWSRHUBC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCC(=O)CCC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Indole-3-acetic acid, 5-[bis(2-chloroethyl)amino]-, ethyl ester](/img/no-structure.png)




